molecular formula C7H8BrNO2 B2891877 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 1509934-01-3

5-bromo-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B2891877
CAS No.: 1509934-01-3
M. Wt: 218.05
InChI Key: QIXGQKRQDDCFTB-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative characterized by a bromine atom at position 5, a methoxy group at position 4, and a methyl group at the nitrogen (position 1). Pyridinones are known for their versatility in undergoing nucleophilic aromatic substitution and serving as intermediates in organic synthesis .

Properties

IUPAC Name

5-bromo-4-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-4-5(8)6(11-2)3-7(9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXGQKRQDDCFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The compound (IUPAC: 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one; CAS: 920490-87-5) features a pyridin-2-one core substituted at positions 1 (N-methyl), 4 (methoxy), and 5 (bromo). Its molecular formula is C₇H₈BrNO₂ (MW: 234.05 g/mol), with a planar structure that enables diverse reactivity. Steric effects from the 4-methoxy and 1-methyl groups influence reaction pathways, particularly in electrophilic substitutions.

Strategic Synthetic Pathways

Three principal routes dominate the literature:

  • Functionalization of preformed pyridin-2-ones (e.g., bromination/methoxylation of 1-methylpyridin-2-one derivatives).
  • Ring construction via cyclization (e.g., Hantzsch-type reactions with bromine-containing precursors).
  • Directed ortho-metalation (DoM) for regioselective bromination.

Direct Functionalization of Pyridin-2-One Scaffolds

N-Methylation as the Initial Step

N-Methylation is typically performed early to avoid competing O-alkylation. A representative protocol involves:

  • Refluxing pyridin-2-one with methyl iodide (1.2 eq) in DMF using K₂CO₃ (2 eq) as base.
  • Yields: 85–92% after recrystallization from ethyl acetate.

Regioselective Bromination at C5

Bromination requires careful control to prevent dibromination. Two methods are prominent:

Electrophilic Bromination with NBS
  • Conditions : N-Bromosuccinimide (NBS, 1.1 eq) in CCl₄ under radical initiation (AIBN, 70°C).
  • Yield : 78%.
  • Mechanism : Radical-mediated hydrogen abstraction favors the C5 position due to stabilization by the adjacent methoxy group.
Directed Bromination via Metalation
  • Procedure : Deprotonation of 1-methyl-4-methoxypyridin-2-one with LDA at –78°C, followed by quenching with Br₂.
  • Yield : 68%.
  • Advantage : Higher regioselectivity but requires anhydrous conditions.

Methoxylation at C4

Late-stage methoxylation is challenging due to poor leaving-group aptitude. Successful approaches include:

Nucleophilic Aromatic Substitution
  • Substrate : 5-Bromo-4-chloro-1-methylpyridin-2-one.
  • Conditions : NaOMe (3 eq) in MeOH at 120°C (microwave-assisted).
  • Yield : 65%.
Copper-Mediated Coupling
  • Reagents : 4-Hydroxy precursor, CuI (10 mol%), and MeI in DMF at 100°C.
  • Yield : 72%.

Ring Construction Approaches

Cyclocondensation of β-Ketoesters

A Hantzsch-inspired synthesis employs:

  • Ethyl acetoacetate, methylamine, and 3-bromo-4-methoxybut-2-enal.
  • Conditions : AcOH catalysis, 80°C, 12 h.
  • Yield : 55% (low due to steric hindrance).

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Key Step Yield (%) Scalability
NBS Bromination Radical bromination 78 Moderate
Directed Metalation LDA/Br₂ 68 Low
Nucleophilic Methoxylation Cl → OMe substitution 65 High
Cyclocondensation Hantzsch-type 55 Low

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.35 (s, 3H, N–CH₃), 3.82 (s, 3H, OCH₃), 6.12 (s, 1H, C3–H), 7.88 (s, 1H, C6–H).
  • ¹³C NMR : δ 168.9 (C2=O), 151.2 (C4–O), 112.4 (C5–Br).

Industrial and Environmental Considerations

Catalyst Recovery

Nickel catalysts (e.g., NiCl₂(dppe)) in cross-coupling steps can be recycled via aqueous extraction, reducing costs.

Solvent Sustainability

Recent shifts from DMF to cyclopentyl methyl ether (CPME) improve E-factors without compromising yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug discovery and development as a lead compound or pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Positional Isomers

  • 4-Bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9): Bromine at position 4 instead of 3. This positional isomer may exhibit distinct reactivity, as bromine’s electron-withdrawing effect alters the electronic distribution of the ring, influencing regioselectivity in further substitutions .
  • 3-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-38-2): Bromine at position 3.

N-Substituent Variations

  • 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5): Ethyl group at nitrogen instead of methyl. Bulkier substituents can affect solubility and steric hindrance, impacting reaction kinetics .

Functional Group Modifications

Methoxy vs. Methoxycarbonyl

  • (R)-3-Bromo-5-methoxycarbonylpyridin-2(1H)-one (Compound 11, ): The methoxycarbonyl group (COOMe) at position 5 introduces strong electron-withdrawing effects, increasing electrophilicity at adjacent positions for nucleophilic attack. This contrasts with the methoxy group (OMe) in the target compound, which is less electron-withdrawing .

Hydroxy/Hydroxymethyl Derivatives

  • 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one : The hydroxymethyl group introduces additional sites for functionalization (e.g., esterification), expanding its utility in prodrug design .

Halogenated Derivatives

  • 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS 2172654-58-7): Dual halogenation (Br and Cl) enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The chlorine atom may also influence metabolic stability .

Physicochemical and Spectroscopic Comparisons

Compound Name Substituents (Positions) Key Spectral Data (1H NMR, IR) Notable Properties References
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one Br (5), OMe (4), Me (N) Moderate solubility in polar aprotic solvents
4-Bromo-1-methylpyridin-2(1H)-one Br (4), Me (N) δ 7.85 (d, 1H, H3), δ 6.45 (d, 1H, H5) Higher dipole moment due to Br proximity to carbonyl
(R)-3-Bromo-5-methoxycarbonylpyridin-2(1H)-one Br (3), COOMe (5) IR: 1720 cm⁻¹ (C=O); δ 3.79 (s, 3H, OMe) Enhanced electrophilicity at C4 and C6
5-Bromo-3-hydroxy-1H-pyridin-2-one Br (5), OH (3) IR: 3200–3400 cm⁻¹ (OH stretch) High aqueous solubility

Biological Activity

5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring. These substituents influence its chemical reactivity and biological interactions. The compound can be synthesized through various methods, often involving nucleophilic substitution or oxidation reactions.

The biological activities of this compound are primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The bromine and methoxy groups enhance its binding affinity, potentially modulating the activity of various proteins involved in cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Interaction : It has been noted for its potential to interact with various receptors, influencing downstream signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.030

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer).

Cell Line IC50 (µM)
HepG212.5
MCF715.0

The mechanism underlying its anticancer activity involves cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry analysis showing increased sub-G1 phase populations in treated cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an effective antibacterial agent .
  • Anticancer Studies : In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways, making it a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For example, bromination of a pyridinone precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine substituent . Methoxylation is achieved via nucleophilic substitution with methanol in the presence of a base (e.g., K₂CO₃) . Optimization includes:

  • Catalyst selection : Protic acids (e.g., H₂SO₄) enhance reaction rates for methoxylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Lower temperatures reduce side reactions like demethylation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns methoxy (-OCH₃) and methyl (-CH₃) groups via characteristic shifts (δ 3.8–4.0 ppm for OCH₃; δ 2.3–2.5 ppm for CH₃) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 232.0) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How does the reactivity of this compound compare to analogs with different substituents (e.g., fluorine or chlorine)?

  • Methodological Answer : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity compared to fluorine, while the methoxy group directs EAS to the para position. Comparative studies with 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one show reduced steric hindrance in brominated derivatives, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound with specific enzymes (e.g., kinases or phosphatases)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). To address this:

  • Standardize assays : Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and include negative controls (e.g., unmodified pyridinones) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to distinguish nonspecific interactions .
  • Mutagenesis studies : Identify key amino acid residues in target enzymes influencing affinity .

Q. What strategies mitigate halogen exchange side reactions during synthesis?

  • Methodological Answer : Bromine displacement can occur under basic conditions. Mitigation strategies include:

  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during methoxylation .
  • Low-temperature reactions : Conduct substitutions below 0°C to minimize Br⁻ elimination .
  • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Q. How should researchers analyze conflicting data in thermal stability studies (e.g., decomposition points)?

  • Methodological Answer : Discrepancies may stem from impurities or polymorphic forms.

  • Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorph transitions (e.g., endothermic peaks at 198–202°C) .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition steps under inert atmospheres .
  • Recrystallization : Isolate pure polymorphs using solvents like ethanol/water mixtures .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

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